molecular formula C9H12BrNO2S B15090363 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide

4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B15090363
M. Wt: 278.17 g/mol
InChI Key: XLMBSTQQXWCVER-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a bromine atom at the para position (C4), an ethyl group at the ortho position (C2), and a sulfonamide group (-SO₂NH-) at position C1. The nitrogen of the sulfonamide is further substituted with a methyl group, distinguishing it from simpler sulfonamides.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

4-bromo-2-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)14(12,13)11-2/h4-6,11H,3H2,1-2H3

InChI Key

XLMBSTQQXWCVER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide typically involves multiple steps:

    Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with methylamine (CH3NH2) and sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-hydroxy-2-ethyl-N-methylbenzene-1-sulfonamide or 4-amino-2-ethyl-N-methylbenzene-1-sulfonamide.

    Oxidation: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonic acid.

    Reduction: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfide.

Scientific Research Applications

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the bromine and ethyl groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Key Features Reference ID
4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide C4: Br; C2: ethyl; N: methyl Enhanced steric bulk, moderate lipophilicity, potential for selective binding
p-Bromo-N-ethylbenzenesulfonamide C4: Br; N: ethyl Lower steric hindrance; higher solubility in polar solvents
p-Bromo-N-propylbenzenesulfonamide C4: Br; N: propyl Increased lipophilicity; slower metabolic clearance
4-Bromo-2'-chlorobenzenesulfonanilide C4: Br; C2': Cl; N: aniline Dual halogenation; potential for cross-coupling reactivity
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide C4: Br; C2: methyl; N: benzodiazolyl Complex heterocyclic substituent; likely high target specificity
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid C4: Br; N: phenylglycine Chelating ligand properties; applications in coordination chemistry

Physicochemical Properties

  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ~2.8 (ethyl and methyl groups increase hydrophobicity).
    • p-Bromo-N,N-dimethylbenzenesulfonamide: LogP ~2.1 (dimethyl substitution reduces bulk) .
  • Thermal Stability : Brominated sulfonamides generally decompose above 200°C, with stability influenced by substituent electron effects (e.g., nitro groups in lower stability) .

Biological Activity

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure featuring a bromine atom, an ethyl group, and an N-methyl group attached to the sulfonamide functional group, this compound exhibits various biological properties, particularly as an antimicrobial agent and potential anti-inflammatory drug.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide is C10H12BrN1O2SC_10H_{12}BrN_1O_2S. The presence of the sulfonamide group allows it to mimic natural substrates, enabling it to competitively inhibit enzymes involved in critical metabolic pathways.

PropertyValue
Molecular FormulaC10H12BrN1O2S
Molecular Weight273.17 g/mol
IUPAC Name4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide

The primary mechanism of action for sulfonamides, including 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide, involves the inhibition of bacterial growth by blocking the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. This inhibition results in reduced nucleic acid production, ultimately leading to bacterial cell death. Additionally, studies suggest that this compound may exhibit anti-inflammatory properties, although further research is needed to elucidate this aspect fully .

Antimicrobial Activity

Research indicates that 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide demonstrates significant antimicrobial activity against various bacterial strains. It has been shown to effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. The effectiveness was noted at concentrations around 50 µg/mL, with inhibition percentages reaching up to 80% compared to standard antibiotics .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of sulfonamide derivatives. For instance, related compounds have exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) while sparing normal cells. The most active derivatives showed IC50 values ranging from 1.52 to 6.31 µM, indicating significant anti-proliferative effects . Moreover, some derivatives have been reported to induce apoptosis in cancer cells, a critical mechanism for cancer treatment .

Case Studies

A comparative study on various sulfonamide derivatives highlighted the unique biological activity profile of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide. In one case study, this compound demonstrated superior enzyme inhibition against carbonic anhydrase IX (CA IX), a target implicated in tumor growth and progression. The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM for structurally similar compounds, suggesting a promising avenue for further development in cancer therapeutics .

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